3-Bromo-4'-pyrrolidinomethyl benzophenone

Catalog No.
S700329
CAS No.
898776-26-6
M.F
C18H18BrNO
M. Wt
344.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4'-pyrrolidinomethyl benzophenone

CAS Number

898776-26-6

Product Name

3-Bromo-4'-pyrrolidinomethyl benzophenone

IUPAC Name

(3-bromophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone

Molecular Formula

C18H18BrNO

Molecular Weight

344.2 g/mol

InChI

InChI=1S/C18H18BrNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2

InChI Key

FQYIACAPGNKMJT-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br

3-Bromo-4'-pyrrolidinomethyl benzophenone is an organic compound characterized by its unique structure, which includes a bromine atom and a pyrrolidinomethyl group attached to a benzophenone framework. This compound is represented by the chemical formula C17H18BrNC_{17}H_{18}BrN and has a molecular weight of approximately 320.24 g/mol. The presence of the bromine atom contributes to its reactivity, while the pyrrolidinomethyl group enhances its biological activity and potential applications in various fields.

Potential Applications

Based on the structure of the molecule, it is possible that 3-Bromo-4'-pyrrolidinomethyl benzophenone could have properties that make it useful in various research areas, including:

  • Organic synthesis: The molecule could potentially serve as a building block or intermediate in the synthesis of more complex organic molecules.
  • Material science: The bromo and pyrrolidinomethyl groups could potentially influence the physical or chemical properties of materials the molecule is incorporated into.
  • Medicinal chemistry: The molecule could be explored for potential biological activity, although further research would be necessary to determine its efficacy and safety.

Finding More Information:

  • Scientific databases, such as Chemical Abstracts Service (CAS): , may contain additional information on the synthesis, properties, or potential applications of this compound.
  • Searching for patents or scientific publications that mention 3-Bromo-4'-pyrrolidinomethyl benzophenone might reveal specific research areas where it has been investigated.
, including:

  • Oxidation: This process can convert the compound into corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.
  • Reduction: Reduction reactions may yield alcohols or amines, altering the functional groups present in the molecule.
  • Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups, allowing for the formation of diverse derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide as a nucleophile for substitution reactions. The specific conditions—such as temperature and pH—are crucial for achieving desired outcomes in these transformations.

The biological activity of 3-Bromo-4'-pyrrolidinomethyl benzophenone is notable, particularly in pharmacological research. The compound has been studied for its potential interactions with various biological targets, including proteins and enzymes. Its ability to alter enzyme activity suggests possible applications in drug development and therapeutic interventions. Further studies are necessary to elucidate its specific mechanisms of action and therapeutic efficacy.

The synthesis of 3-Bromo-4'-pyrrolidinomethyl benzophenone typically involves several steps:

  • Starting Materials: The synthesis begins with 4-bromobenzophenone and pyrrolidine.
  • Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, dissolved in a solvent like dimethylformamide (DMF).
  • Heating: The mixture is heated to facilitate the reaction, leading to the formation of 3-Bromo-4'-pyrrolidinomethyl benzophenone.

Industrial production may employ continuous flow reactors to enhance efficiency and yield, optimizing conditions for large-scale synthesis.

3-Bromo-4'-pyrrolidinomethyl benzophenone has several applications across different fields:

  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules.
  • Biological Studies: The compound is utilized in biochemical assays to probe biological processes.
  • Industrial Uses: It plays a role in producing specialty chemicals and materials, leveraging its unique chemical properties.

Research on 3-Bromo-4'-pyrrolidinomethyl benzophenone's interactions with biological systems is ongoing. Studies focus on its binding affinity to specific proteins or enzymes, which may lead to insights into its potential therapeutic uses. Understanding these interactions can help identify its role in various biochemical pathways and inform future drug design strategies.

Similar Compounds

Several compounds exhibit similarities to 3-Bromo-4'-pyrrolidinomethyl benzophenone, including:

  • 4-Bromobenzophenone: A simpler derivative lacking the pyrrolidinomethyl group.
  • 4-Pyrrolidinomethyl benzophenone: This compound retains the pyrrolidinomethyl group but lacks bromination.
  • 4-Bromo-4'-methylbenzophenone: Similar in structure but features a methyl group instead of a pyrrolidinomethyl group.

Uniqueness

3-Bromo-4'-pyrrolidinomethyl benzophenone stands out due to its distinct combination of functional groups that confer specific chemical reactivity and biological properties. The presence of both bromine and the pyrrolidinomethyl moiety allows for versatile applications in scientific research and industry, making it a valuable compound for further exploration.

XLogP3

4.3

Wikipedia

(3-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone

Dates

Last modified: 08-15-2023

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